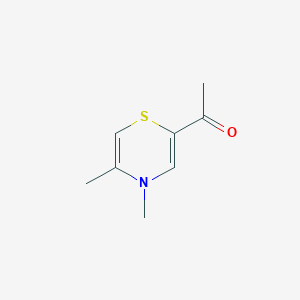
1-(4,5-Dimethyl-4H-1,4-thiazin-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,5-Dimethyl-4H-1,4-thiazin-2-yl)ethan-1-one is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-Dimethyl-4H-1,4-thiazin-2-yl)ethan-1-one typically involves the cyclization of chalcones with diphenylthiourea in ethanol using potassium hydroxide (KOH) and a few drops of piperidine as a catalyst . This method ensures the formation of the thiazine ring with the desired substituents.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-(4,5-Dimethyl-4H-1,4-thiazin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazine ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Various substituted thiazine derivatives depending on the reagents used.
Scientific Research Applications
1-(4,5-Dimethyl-4H-1,4-thiazin-2-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an acetylcholinesterase inhibitor, which is significant in the treatment of Alzheimer’s disease.
Material Science: Thiazine derivatives are studied for their electroluminescent properties, making them useful in organic light-emitting diode (OLED) devices.
Biological Studies: The compound’s biological activity, including antioxidant and cytotoxic properties, is of interest for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(4,5-Dimethyl-4H-1,4-thiazin-2-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial in managing neurodegenerative conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dihydro-2H-1,4-thiazin-5-yl)ethanone: Another thiazine derivative with similar structural features.
Imidazo[2,1-b][1,3]thiazines: These compounds share the thiazine ring but have additional fused rings, offering different biological activities.
Uniqueness
1-(4,5-Dimethyl-4H-1,4-thiazin-2-yl)ethan-1-one is unique due to its specific substitution pattern on the thiazine ring, which imparts distinct chemical and biological properties. Its potential as an acetylcholinesterase inhibitor and its electroluminescent properties make it a valuable compound for further research and development.
Properties
CAS No. |
823801-73-6 |
|---|---|
Molecular Formula |
C8H11NOS |
Molecular Weight |
169.25 g/mol |
IUPAC Name |
1-(4,5-dimethyl-1,4-thiazin-2-yl)ethanone |
InChI |
InChI=1S/C8H11NOS/c1-6-5-11-8(7(2)10)4-9(6)3/h4-5H,1-3H3 |
InChI Key |
JWLYGRAZUVFSCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=CN1C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















